

o-Toluidine Hydrochloride: A Comprehensive Physicochemical Profile for the Research Professional

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Compound of Interest

Compound Name: *o*-Toluidine hydrochloride

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An In-depth Technical Guide

This whitepaper provides a detailed examination of the core physicochemical properties of **o-Toluidine hydrochloride**, a compound of significant interest in chemical synthesis and toxicological research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its fundamental characteristics. All quantitative data is presented in structured tables for clarity and comparative ease. Furthermore, detailed experimental protocols for key physicochemical determinations are provided, alongside a visualization of its metabolic pathway.

Physicochemical Properties

o-Toluidine hydrochloride (2-methylaniline hydrochloride) is the hydrochloride salt of the aromatic amine o-toluidine. It typically appears as a white to off-white or greenish crystalline solid.^{[1][2]} A comprehensive summary of its key physicochemical properties is provided in the tables below.

Table 1: General and Physical Properties of o-Toluidine Hydrochloride

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ ClN	[2]
Molecular Weight	143.61 g/mol	[2][3]
Appearance	White to off-white or greenish crystalline solid	[1][2]
Melting Point	215-217 °C	[2][3][4]
Boiling Point	242.2 °C	[3]
Density	1.288 g/cm ³ at 20°C	[3]

Table 2: Solubility and Partitioning Characteristics of o-Toluidine Hydrochloride

Property	Value	Reference(s)
Water Solubility	8.29 g/L at 25°C	[3]
Solubility in other solvents	Soluble in alcohol.	[4]
Log K _{ow} (Octanol-Water Partition Coefficient)	1.62	[3]

Table 3: Acid-Base Properties of o-Toluidine Hydrochloride

Property	Value	Reference(s)
pK _a of conjugate acid (o-toluidinium ion)	4.45	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **o-Toluidine hydrochloride**.

Table 4: Key Spectroscopic Data for o-Toluidine Hydrochloride

Spectroscopic Technique	Key Features/Notes	Reference(s)
Infrared (IR) Spectroscopy	The IR spectrum, often obtained using a KBr pellet or Nujol mull, shows characteristic peaks for aromatic C-H, N-H, and C-N stretching, as well as aromatic ring vibrations.	[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H and ^{13}C NMR spectra in a suitable solvent (e.g., DMSO- d_6) provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.	[7][8]
UV-Visible (UV-Vis) Spectroscopy	The UV-Vis spectrum, typically recorded in a solution, exhibits absorption bands characteristic of the aromatic system.	[9]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of **o-Toluidine hydrochloride**.

Melting Point Determination (Capillary Method)

The melting point of **o-Toluidine hydrochloride** can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube.[10][11][12]

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry **o-Toluidine hydrochloride** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[\[12\]](#)
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **o-Toluidine hydrochloride** in water can be determined using the shake-flask method, which is considered a reliable technique.[\[13\]](#)

Procedure:

- **Sample Preparation:** An excess amount of **o-Toluidine hydrochloride** is added to a known volume of distilled or deionized water in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **o-Toluidine hydrochloride** in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (NMR Spectroscopy)

The pKa of the conjugate acid of o-toluidine can be determined by monitoring the chemical shifts of specific protons in its ¹H NMR spectrum as a function of pH.[\[14\]](#)

Procedure:

- **Sample Preparation:** A series of solutions of **o-Toluidine hydrochloride** are prepared in buffers of varying known pH values. Deuterated solvents (e.g., D₂O) are used for the NMR measurements.
- **NMR Data Acquisition:** ¹H NMR spectra are recorded for each solution.
- **Data Analysis:** The chemical shift of a proton sensitive to the protonation state of the amino group is plotted against the pH of the solution.
- **pKa Calculation:** The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Metabolic Pathway and Toxicological Significance

o-Toluidine is recognized as a carcinogen, and its toxicity is intrinsically linked to its metabolic activation.^{[15][16]} The primary metabolic pathway involves enzymatic transformations in the liver, leading to the formation of reactive metabolites that can cause cellular damage, particularly in the urinary bladder.^{[1][17][18]}

The metabolic activation of o-toluidine begins with N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxy-o-toluidine.^{[1][15]} This intermediate can then undergo conjugation with glucuronic acid or sulfate.^{[1][18]} These conjugates are transported to the urinary bladder. Under the acidic conditions of urine, the N-hydroxy-o-toluidine can be released.^[1] Subsequent bioactivation, potentially through sulfation or acetylation, can lead to the formation of a highly reactive arylnitrenium ion.^[1] This electrophilic species can then covalently bind to DNA, forming DNA adducts, which are critical initiating events in chemical carcinogenesis.^{[1][15]}

Below is a diagram illustrating the key steps in the metabolic activation pathway of o-toluidine.



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Caption: Metabolic activation pathway of o-toluidine leading to carcinogenesis.

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